REACTION_CXSMILES
|
N#N.[Cl:3][C:4]1[CH:17]=[CH:16][C:7]2[N:8]([CH3:15])[C:9](=[O:14])[CH2:10][NH:11][C:12](=O)[C:6]=2[CH:5]=1.O=P(Cl)(Cl)[Cl:20]>C1(C)C=CC=CC=1>[Cl:20][C:12]1[C:6]2[CH:5]=[C:4]([Cl:3])[CH:17]=[CH:16][C:7]=2[N:8]([CH3:15])[C:9](=[O:14])[CH2:10][N:11]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred for 3 minutes at room temperature (RT)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was added N,N-dimethylanaline (45.5 g. 0.375 mol)
|
Type
|
CUSTOM
|
Details
|
Reaction flask
|
Type
|
CUSTOM
|
Details
|
was placed in a 90° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture stirred/heated for 7 h
|
Duration
|
7 h
|
Type
|
WAIT
|
Details
|
at RT for 9 h
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 500 mL of ice water
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
quickly washed with cold 0.5 M HCl (300 mL), cold water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl/C=1/C2=C(N(C(C\N1)=O)C)C=CC(=C2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 87.5% | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |